6-Hydroxy-3'-methoxyflavone
Overview
Description
6-Hydroxy-3’-methoxyflavone is a flavonoid compound that belongs to the class of flavones. Flavonoids are naturally occurring compounds found in various plants and are known for their diverse biological activities. This particular compound is characterized by the presence of a hydroxyl group at the 6th position and a methoxy group at the 3’ position on the flavone backbone. Flavonoids, including 6-Hydroxy-3’-methoxyflavone, are known for their antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3’-methoxyflavone can be achieved through several synthetic routes. One common method involves the use of flavone as a starting material. The hydroxylation at the 6th position and methoxylation at the 3’ position can be introduced through specific reagents and catalysts. For instance, hydroxylation can be achieved using hydroxylating agents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. Methoxylation can be carried out using methanol in the presence of a base such as sodium methoxide .
Industrial Production Methods
Industrial production of 6-Hydroxy-3’-methoxyflavone may involve biotransformation processes using microorganisms. Certain strains of entomopathogenic fungi have been shown to catalyze the hydroxylation and methoxylation of flavones, leading to the production of methoxyflavones . This biotransformation process is advantageous due to its specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3’-methoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to flavanone derivatives.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized flavones, reduced flavanones, and substituted flavone derivatives. These products can have different biological activities and properties compared to the parent compound .
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other flavonoid derivatives and as a model compound for studying flavonoid chemistry.
Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it useful in biological studies related to oxidative stress and inflammation.
Medicine: Due to its anticancer properties, 6-Hydroxy-3’-methoxyflavone is being investigated for its potential use in cancer therapy. It has shown promising results in inhibiting the growth of cancer cells in vitro.
Industry: The compound can be used in the development of nutraceuticals and functional foods due to its health-promoting properties
Mechanism of Action
The mechanism of action of 6-Hydroxy-3’-methoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.
Comparison with Similar Compounds
6-Hydroxy-3’-methoxyflavone can be compared with other similar flavonoid compounds, such as:
3-Hydroxy-6-methoxyflavone: Similar in structure but with different positions of hydroxyl and methoxy groups.
5-Hydroxy-6-methoxyflavone: Another flavone with hydroxyl and methoxy groups at different positions.
7-Hydroxy-3’-methoxyflavone: Similar structure with hydroxyl and methoxy groups at different positions.
The uniqueness of 6-Hydroxy-3’-methoxyflavone lies in its specific substitution pattern, which contributes to its distinct biological activities and properties .
Properties
IUPAC Name |
6-hydroxy-2-(3-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-4-2-3-10(7-12)16-9-14(18)13-8-11(17)5-6-15(13)20-16/h2-9,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOPPXPJVKFGSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350268 | |
Record name | 6-HYDROXY-3'-METHOXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140439-35-6 | |
Record name | 6-HYDROXY-3'-METHOXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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